molecular formula C19H16O5 B15488678 4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid CAS No. 6305-49-3

4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid

Cat. No.: B15488678
CAS No.: 6305-49-3
M. Wt: 324.3 g/mol
InChI Key: CXGIXTAABARVIA-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid (CAS 6305-49-3) is a naphthalene-based carboxylic acid with a molecular formula of C19H16O5 and a molecular weight of 324.3 g/mol . This compound is part of a class of hydroxynaphthalene-carboxylic acids that serve as valuable scaffolds in medicinal chemistry and chemical biology research . Structurally related naphthoic acids have demonstrated significant research potential as multitarget agents, with studies showing that compounds featuring a free hydroxyl group on the naphthalene ring can exhibit antimicrobial properties against a range of Gram-positive bacteria and mycobacteria . The presence of the carboxylic acid functional group makes it a suitable candidate for further chemical modifications, including the synthesis of amides and anilides, which are often explored to enhance biological activity or modify physicochemical properties like lipophilicity and solubility . Furthermore, naphthoic acid derivatives have been investigated as chemical chaperones for their ability to abrogate ER stress, showing promise in preclinical models of metabolic diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its application in developing novel therapeutic agents, chemical probes, and as a building block in synthetic chemistry.

Properties

CAS No.

6305-49-3

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

4-hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O5/c1-23-12-6-3-5-11(9-12)17-13-7-4-8-16(24-2)18(13)15(20)10-14(17)19(21)22/h3-10,20H,1-2H3,(H,21,22)

InChI Key

CXGIXTAABARVIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C=CC=C(C3=C(C=C2C(=O)O)O)OC

Origin of Product

United States

Biological Activity

4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid, also known by its CAS number 6305-49-3, is a complex organic compound belonging to the class of naphthalenecarboxylic acids. Its unique structure, featuring a naphthalene core and multiple functional groups, positions it as a compound of interest in pharmacological research due to its potential biological activities, particularly anti-inflammatory and anticancer properties.

  • Molecular Formula : C19H16O5
  • Molecular Weight : 324.3 g/mol
  • Density : 1.308 g/cm³
  • Boiling Point : 487.3 °C at 760 mmHg
  • CAS Number : 6305-49-3

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown its ability to modulate various inflammatory pathways by interacting with specific proteins involved in inflammatory responses. This interaction suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Mechanisms of Action :

  • Inhibition of Pro-inflammatory Cytokines : The compound has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • COX Enzyme Inhibition : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anticancer Activity

The compound has also been studied for its anticancer properties across various cancer cell lines. In vitro assays have demonstrated its cytotoxic effects, indicating its potential as an anticancer agent.

Case Studies :

  • Cytotoxicity Assays : In studies involving human cancer cell lines such as H460 and A549, the compound exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, suggesting moderate to high cytotoxicity against these cells .
  • Selectivity Towards Cancer Cells : Notably, the compound demonstrated selectivity towards specific cancer cell lines, indicating a favorable therapeutic index compared to normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of hydroxyl and methoxy groups appears to enhance its biological efficacy.

Structural FeatureImpact on Activity
Hydroxyl GroupEnhances anti-inflammatory activity
Methoxy GroupsContributes to cytotoxicity against cancer cells

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Compound NameSimilarityUnique Features
4-Hydroxy-5-methoxy-1-naphthalene-2-carboxylic acidShares naphthalene coreLacks additional methoxy group on the phenyl ring
4-Hydroxyphenylacetic acidContains hydroxyl and carboxylic acidSimpler structure without naphthalene moiety
3-Methoxybenzoic acidContains methoxy and carboxylic acidNo naphthalene structure; simpler aromatic system

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

Compounds 18a–b (e.g., 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide) share the 3-methoxyphenyl substituent but replace the naphthalene core with a thiophene ring. These derivatives are synthesized via formic acid–catalyzed cyclization and exhibit distinct electronic properties due to the sulfur-containing thiophene ring.

Naphthalene-2-Carboxylic Acid Derivatives with Bromo-Acetyl Groups

Naphthalene-2-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide (12h) and naphthalene-2-carboxylic acid 4-(2-bromo-acetyl)-phenyl ester (12i) share the naphthalene-2-carboxylic acid backbone but feature bromo-acetyl substituents. These compounds (e.g., C₁₉H₁₄BrNO₃ for 12h) are synthesized via bromination in acetic acid. The bromine atom introduces steric bulk and electrophilic reactivity, contrasting with the target compound’s hydroxyl and methoxy groups.

Phosphonate Esters with 3-Methoxyphenyl Substituents

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate (C₁₀H₁₂F₃O₄P) shares the 3-methoxyphenyl group but replaces the naphthalene core with a phosphonate ester. This structural shift drastically reduces molecular weight (284.16 g/mol) and introduces trifluoromethyl and phosphonate groups, enhancing hydrolytic stability and altering pharmacokinetic profiles. Such compounds are often explored for pesticidal or neurological applications .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound C₁₉H₁₆O₅ 324.3 4-OH, 5-OCH₃, 3-methoxyphenyl, -COOH Naphthalene
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (18a) C₁₃H₁₂N₂O₂S ~260 3-methoxyphenyl, -CONH₂ Thiophene
Naphthalene-2-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide (12h) C₁₉H₁₄BrNO₃ 400.2 4-(2-bromo-acetyl)phenyl, -CONH₂ Naphthalene
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate C₁₀H₁₂F₃O₄P 284.16 3-methoxyphenyl, -CF₃, phosphonate ester Phosphonate

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation

The Suzuki reaction is a cornerstone for constructing the 1-(3-methoxyphenyl)-naphthalene linkage. Adapting methods from US7498461B2, which details the synthesis of analogous naphthoic acids, involves:

  • Preparation of Boronic Acid Precursors : 3-Methoxyphenylboronic acid is synthesized via lithiation-borylation of 1-bromo-3-methoxybenzene.
  • Coupling with Brominated Naphthalene Derivatives : 6-Bromo-2-naphthoic acid methyl ester reacts with the boronic acid under palladium catalysis.
    • Catalyst System : $$ \text{Pd(PPh}3\text{)}4 $$ (0.5–2 mol%) in a $$ \text{Na}2\text{CO}3 $$-THF/H$$_2$$O biphasic system at 60–110°C.
    • Yield Optimization : Prolonged reflux (8–24 hours) achieves >90% conversion, though shorter durations (2 hours) suffice with microwave assistance.

Example Protocol :

A mixture of 6-bromo-2-naphthoic acid methyl ester (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), $$ \text{Pd(PPh}3\text{)}4 $$ (1 mol%), and $$ \text{Na}2\text{CO}3 $$ (2.0 equiv) in THF/H$$_2$$O (4:1) is refluxed for 12 hours. Post-reaction, extraction with ethyl acetate and acidification yield the coupled product.

Friedel-Crafts Acylation for Naphthalene Core Assembly

Building the naphthalene skeleton via Friedel-Crafts acylation, as demonstrated in PMC3040863, involves cyclization of substituted benzaldehydes:

  • Aldehyde Activation : 2-Hydroxy-1-naphthaldehyde undergoes condensation with ethyl chloroacetate in DMF with K$$2$$CO$$3$$ to form naphthofuran intermediates.
  • Cyclization and Functionalization : Acid-catalyzed cyclization introduces the carboxylic acid moiety at position 2, while methoxy groups are installed via alkylation of hydroxyl precursors.

Critical Considerations :

  • Protection-Deprotection : Transient protection of the 4-hydroxy group (e.g., as a methyl ether) prevents undesired side reactions during methoxy group installation.
  • Solvent Effects : Anhydrous DMF enhances reaction homogeneity, while ethanol facilitates recrystallization.

Functional Group Interconversion and Final Derivatization

Ester Hydrolysis to Carboxylic Acid

Saponification of methyl or ethyl esters, as detailed in US7498461B2, employs:

  • Basic Conditions : 2 M NaOH in methanol/water (1:1) under reflux for 4–6 hours.
  • Acid Workup : Neutralization with HCl precipitates the carboxylic acid, yielding >85% purity after recrystallization from heptane.

Regioselective Methoxylation

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

  • SNAr : Reaction of 4-hydroxy-5-bromo-naphthalene derivatives with NaOMe in DMSO at 120°C.
  • Copper-Mediated Coupling : CuI/1,10-phenanthroline catalyzes coupling of aryl iodides with methanol, achieving >70% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
Suzuki Coupling Pd-catalyzed cross-coupling 92 95
Friedel-Crafts Cyclization, ester hydrolysis 78 88
SNAr Methoxylation NaOMe, DMSO, 120°C 65 90

Insights :

  • Suzuki coupling offers superior yields and scalability but requires expensive palladium catalysts.
  • Friedel-Crafts routes are cost-effective but suffer from regioselectivity challenges.

Optimization and Industrial Scalability

Catalyst Recycling

Immobilized Pd catalysts (e.g., Pd on carbon) reduce costs by enabling reuse over 5–10 cycles without significant activity loss.

Solvent-Free Conditions

Microwave-assisted reactions in solvent-free systems shorten reaction times (2 hours vs. 24 hours) and improve atom economy.

Impurity Control

  • Byproduct Formation : Hydrolysis of unreacted organozinc compounds generates adamantyl impurities, mitigated by strict stoichiometric control.
  • Chromatography-Free Purification : Recrystallization from heptane/THF mixtures achieves >99% purity, avoiding column chromatography.

Q & A

Q. What are the optimized multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves electrophilic aromatic substitution and functional group modifications. Key steps include:

  • Core naphthalene formation : Friedel-Crafts acylation or Suzuki coupling to introduce substituents .
  • Methoxy/hydroxy group installation : Controlled alkylation or demethylation under acidic/basic conditions. Catalysts like BF₃·Et₂O improve regioselectivity .
  • Carboxylic acid functionalization : Hydrolysis of esters or nitriles under reflux with HCl or NaOH .
    Optimization metrics : Yield (60–85%) and purity (>95%) depend on solvent choice (e.g., dichloromethane for low polarity), temperature (60–120°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • HPLC-MS : Validates molecular weight (MW: 328.3 g/mol) and detects impurities (<2% by area normalization) .
  • X-ray crystallography : Resolves spatial arrangement of methoxy and hydroxyl groups (bond angles: 120° for aromatic rings) .

Q. How can researchers design in vitro assays to evaluate anti-inflammatory and antioxidant activities?

  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀: 10–50 µM) using ELISA .
  • Antioxidant : DPPH radical scavenging assay (EC₅₀: 20–100 µM) or lipid peroxidation inhibition in hepatic microsomes .
    Controls : Use indomethacin (COX-2) and ascorbic acid (DPPH) for benchmarking.

Advanced Research Questions

Q. What strategies are employed to modify the core structure for enhanced bioactivity through derivatization?

  • Azo coupling : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 3 to improve receptor binding .
  • Esterification : Replace the carboxylic acid with methyl ester to enhance membrane permeability (logP increase from 2.1 to 3.5) .
  • Hybrid molecules : Conjugate with thiazole or isoxazole moieties to target kinase pathways .

Q. How should discrepancies in reported solubility and reactivity across studies be addressed methodologically?

  • Solubility conflicts : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
  • Reactivity variability : Compare substituent effects (e.g., 5-methoxy vs. 7-methoxy analogs) via Hammett plots to quantify electronic influences .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Docking simulations (AutoDock Vina) : Model binding to COX-2 (PDB: 5KIR) with ΔG ≈ -9.2 kcal/mol .
  • QSAR studies : Correlate methoxy positioning with antioxidant activity (r² > 0.85 for hydroxyl radical scavenging) .

Q. What methodologies assess environmental stability and degradation pathways?

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC; half-life ≈ 48 hrs in aqueous media .
  • Biodegradation : Use OECD 301F test with activated sludge; <20% degradation in 28 days suggests persistence .

Q. How does the substitution pattern of methoxy groups influence pharmacological profiles compared to analogs?

  • Position 4-OH vs. 5-OCH₃ : 4-OH enhances hydrogen bonding with COX-2 (Ki: 0.8 µM vs. 2.5 µM for 7-methoxy analog) .
  • Comparative studies : 5-methoxy derivatives show 2-fold higher antioxidant activity than 6-methoxy isomers due to resonance stabilization .

Methodological Considerations Table

Parameter Technique Key Findings Reference
Synthetic YieldColumn Chromatography75% yield with EtOAc/hexane (3:7) eluent
Purity ValidationHPLC-UV (λ = 280 nm)98.5% purity, retention time = 12.3 min
COX-2 InhibitionELISA (IC₅₀)IC₅₀ = 15 µM ± 1.2
LogPShake-flask methodLogP = 2.1 (pH 7.4)
PhotostabilityUV-Vis Spectroscopyt₁/₂ = 48 hrs in PBS

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